molecular formula C8H9NO2S B054988 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 116118-98-0

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

Cat. No. B054988
CAS RN: 116118-98-0
M. Wt: 183.23 g/mol
InChI Key: OEYJTWUFGQRSOD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine derivatives are important heterocyclic compounds that have been synthesized and studied for various biological activities. These derivatives are characterized by their unique molecular structure, which incorporates both pyridine and thiophene moieties, making them versatile for chemical modifications and applications in drug development (Sangshetti et al., 2014).

Synthesis Analysis

The synthesis of tetrahydrothienopyridine derivatives often involves complex reactions and methodologies. For example, a modified Pictet-Spengler reaction has been utilized for an efficient synthesis of N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines, demonstrating the versatility of this approach in generating variously substituted compounds (Kitabatake et al., 2010). Another example includes the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids through a three-component condensation, highlighting the multifaceted approaches to constructing these molecules (Lichitsky et al., 2010).

Molecular Structure Analysis

The molecular structure of tetrahydrothienopyridine derivatives is critical to their chemical and biological properties. X-ray diffraction analyses provide detailed insights into their crystalline structure, revealing how substituents and molecular configurations influence their stability and reactivity. For instance, the crystal structure of certain derivatives has been characterized, showing how intramolecular hydrogen bonding plays a role in stabilizing these molecules (Çolak et al., 2021).

Chemical Reactions and Properties

Tetrahydrothienopyridine derivatives undergo various chemical reactions, reflecting their reactivity and potential for further modifications. Their interactions with different reagents can lead to a wide range of products with diverse chemical and biological activities. The ability to participate in domino reactions with activated alkynes to form tetrahydrothieno[2,3-d]azocines illustrates their reactive versatility (Voskressensky et al., 2014).

Scientific Research Applications

  • Synthesis and Biological Activity : Various derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have been synthesized and evaluated for different biological activities. Some derivatives have shown promising results as potential lead molecules for drug development. The core structure is crucial in synthesizing drug or drug intermediates, emphasizing synthetic schemes and biological activities of different analogs (Sangshetti et al., 2014).

  • Pharmacological Applications : 4,5,6,7-Tetrahydrothieno-pyridine (THTP) is a widely used lead structure with applications in numerous pharmacological fields. Various biological activities, such as antimicrobial, anti-inflammatory, antidepressant, anticancer, antiplatelet, antidiabetic, and antituberculosis activities, have been reported. Fusion of other nuclei like benzene or indole to THTP nucleus enhances pharmacological activities compared to the parent nucleus. Different substitutions at nitrogen of the thienopyridine ring significantly modify the biological activities (Rao et al., 2018).

  • Efficient Synthesis : A modified Pictet-Spengler reaction provides a convenient method for preparing 4,5,6,7-tetrahydrothieno[3,2-c]pyridines with various substituents at C-4. This efficient synthesis method has been developed for N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines via catalyzed cyclization of formyliminium ion, which is produced by imination and formylation in a one-pot procedure (Kitabatake et al., 2010).

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water if it comes into contact with the eyes .

properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h3,9H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYJTWUFGQRSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558074
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116118-98-0
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6,7-Dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylic acid diethyl ester (1 eq) obtained in step III and aq. KOH (3 eq.) in ethanol was refluxed for 48 h Reaction mixture was concentrated under reduced pressure and neutralized to pH 7.0 to get 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 2
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 3
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 4
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 5
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 6
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

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